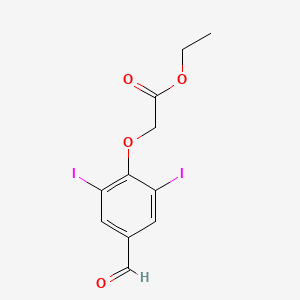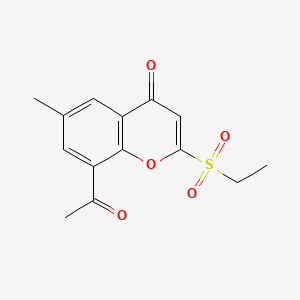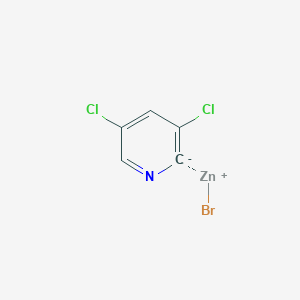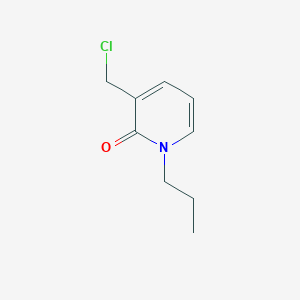
4-(1,3-Dioxolan-2-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dioxolan-2-yl)butanoic acid is an organic compound that features a 1,3-dioxolane ring attached to a butanoic acid chain. This compound is of interest due to its unique structure, which combines the properties of both a cyclic acetal and a carboxylic acid. The presence of the 1,3-dioxolane ring imparts stability and reactivity, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)butanoic acid typically involves the formation of the 1,3-dioxolane ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst to form the 1,3-dioxolane ring. Subsequently, the resulting compound can be subjected to further reactions to introduce the butanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-(1,3-Dioxolan-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydrogen atoms on the dioxolane ring can be substituted with other functional groups.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.
科学研究应用
4-(1,3-Dioxolan-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions involving cyclic acetals and carboxylic acids.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.
作用机制
The mechanism of action of 4-(1,3-Dioxolan-2-yl)butanoic acid involves its interaction with various molecular targets and pathways. The dioxolane ring can act as a protecting group for diols, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties make the compound useful in various chemical and biological processes.
相似化合物的比较
Similar Compounds
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanoic acid: This compound features a similar dioxolane ring but with different substituents, leading to variations in reactivity and stability.
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: This compound has a different ring structure, which affects its chemical properties and applications.
Uniqueness
4-(1,3-Dioxolan-2-yl)butanoic acid is unique due to its combination of a stable dioxolane ring and a reactive carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C7H12O4 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
4-(1,3-dioxolan-2-yl)butanoic acid |
InChI |
InChI=1S/C7H12O4/c8-6(9)2-1-3-7-10-4-5-11-7/h7H,1-5H2,(H,8,9) |
InChI 键 |
HWDQPRIRTNVIAL-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


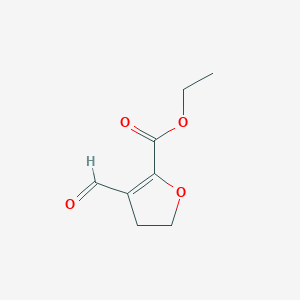
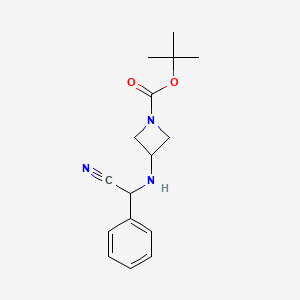

![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14886217.png)
![4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14886227.png)
![Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14886234.png)
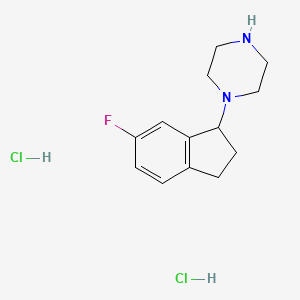
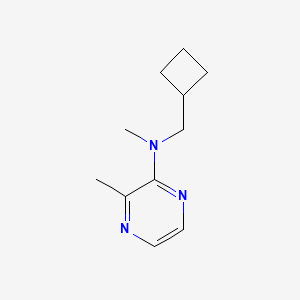
![Bicyclo[2.1.0]pentan-1-amine hydrochloride](/img/structure/B14886274.png)

